molecular formula C12H11NO3 B2599197 Methyl 2-[4-(prop-2-ynamido)phenyl]acetate CAS No. 2097893-48-4

Methyl 2-[4-(prop-2-ynamido)phenyl]acetate

Cat. No.: B2599197
CAS No.: 2097893-48-4
M. Wt: 217.224
InChI Key: CCNXQDYZPSLMID-UHFFFAOYSA-N
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Description

Methyl 2-[4-(prop-2-ynamido)phenyl]acetate is an organic compound with a complex structure that includes an ester functional group and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(prop-2-ynamido)phenyl]acetate typically involves a multi-step process. One common method starts with the preparation of 4-aminophenylacetic acid, which is then reacted with propargyl bromide to introduce the prop-2-ynyl group. The resulting intermediate is then esterified using methanol and an acid catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(prop-2-ynamido)phenyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 2-[4-(prop-2-ynamido)phenyl]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(prop-2-ynamido)phenyl]acetate involves its interaction with specific molecular targets. The ester and amide groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[4-(prop-2-ynamido)phenyl]propanoate
  • Ethyl 2-[4-(prop-2-ynamido)phenyl]acetate
  • Methyl 2-[4-(but-2-ynamido)phenyl]acetate

Uniqueness

Methyl 2-[4-(prop-2-ynamido)phenyl]acetate is unique due to its specific structural features, such as the prop-2-ynyl group and the ester linkage. These features confer distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

methyl 2-[4-(prop-2-ynoylamino)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-3-11(14)13-10-6-4-9(5-7-10)8-12(15)16-2/h1,4-7H,8H2,2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNXQDYZPSLMID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)NC(=O)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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